molecular formula C14H12N2OS B1226564 (N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole CAS No. 566170-04-5

(N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole

Cat. No. B1226564
CAS RN: 566170-04-5
M. Wt: 255.33 g/mol
InChI Key: ZQAQXZBSGZUUNL-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pittsburgh Compound B is under investigation in clinical trial NCT01723553 (Amyloid-related Imaging Abnormalities (Microbleeds) in Atypical AD).

Scientific Research Applications

Alzheimer's Disease Detection

  • [11C]PIB has been shown to effectively bind to amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, in the brain. This binding is higher in Alzheimer's patients compared to healthy controls, aiding in early diagnosis (Mintun et al., 2006).
  • Elevated [11C]PIB uptake has been observed in patients with mild cognitive impairment (MCI), suggesting its potential in detecting early Alzheimer's disease processes (Kemppainen et al., 2007).

Visualization and Quantitative Analysis

  • Visual assessment of [11C]PIB PET images shows good correlation with quantitative analyses, supporting its feasibility in clinical settings (Suotunen et al., 2010).
  • Voxel-based analysis of [11C]PIB uptake using PET reveals significant increases in tracer uptake in various brain regions in Alzheimer's disease, indicative of amyloid accumulation (Kemppainen et al., 2006).

Synthesis and Radiochemical Studies

  • The synthesis process of [11C]PIB, including aspects like radiochemical purity and yield, has been explored to optimize its use in clinical imaging studies (Fan Wen-bo, 2007).

Application in Other Conditions

  • [11C]PIB PET has also been utilized in visualizing amyloid deposits in the heart, providing a potential noninvasive method for diagnosing systemic amyloidosis affecting the heart (Antoni et al., 2013).

properties

CAS RN

566170-04-5

Molecular Formula

C14H12N2OS

Molecular Weight

255.33 g/mol

IUPAC Name

2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1

InChI Key

ZQAQXZBSGZUUNL-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Other CAS RN

566170-04-5

synonyms

((11)C)PIB
(11C)6-OH-BTA-1
11C-PIB
2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
6-OH-BTA-1
N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole
N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
PIB benzothiazole
Pittsburgh compound B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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